4-Bromomorpholin-3-one
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Overview
Description
4-Bromomorpholin-3-one is an organic compound that belongs to the class of morpholine derivatives It features a bromine atom attached to the morpholine ring, specifically at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomorpholin-3-one typically involves the bromination of morpholin-3-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromomorpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
- Substituted morpholin-3-one derivatives
- Oxidized or reduced morpholine compounds
- Cyclized heterocyclic compounds
Scientific Research Applications
4-Bromomorpholin-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-Bromomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Morpholine: A parent compound with similar structural features but lacking the bromine atom.
4-Chloromorpholin-3-one: A closely related compound with a chlorine atom instead of bromine.
4-Fluoromorpholin-3-one: Another analog with a fluorine atom at the 4-position
Uniqueness: 4-Bromomorpholin-3-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Properties
CAS No. |
63740-00-1 |
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Molecular Formula |
C4H6BrNO2 |
Molecular Weight |
180.00 g/mol |
IUPAC Name |
4-bromomorpholin-3-one |
InChI |
InChI=1S/C4H6BrNO2/c5-6-1-2-8-3-4(6)7/h1-3H2 |
InChI Key |
QSXCNUFCACUIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1Br |
Origin of Product |
United States |
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